Fmoc-met(O2)-OH Fmoc-met(O2)-OH
Brand Name: Vulcanchem
CAS No.: 163437-14-7
VCID: VC21538983
InChI: InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)
SMILES: CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C20H21NO6S
Molecular Weight: 403.5 g/mol

Fmoc-met(O2)-OH

CAS No.: 163437-14-7

Cat. No.: VC21538983

Molecular Formula: C20H21NO6S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-met(O2)-OH - 163437-14-7

CAS No. 163437-14-7
Molecular Formula C20H21NO6S
Molecular Weight 403.5 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid
Standard InChI InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)
Standard InChI Key KJLKPACOHZKRFM-UHFFFAOYSA-N
Isomeric SMILES CS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Identity and Basic Properties

Fmoc-met(O2)-OH, also known as Fmoc-L-methionine sulfone, is an essential amino acid derivative with the following fundamental properties:

PropertyValue
CAS Number163437-14-7
Molecular FormulaC₂₀H₂₁NO₆S
Molecular Weight403.5 g/mol
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid
InChIKeyKJLKPACOHZKRFM-SFHVURJKSA-N

The compound features a chiral center with an S-configuration at the alpha carbon, reflecting its derivation from L-methionine . The chemical structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino function and a sulfone group on the methionine side chain, rendering it a modified amino acid particularly useful in peptide synthesis applications .

Structural Characteristics

The structure of Fmoc-met(O2)-OH consists of several key functional components that determine its chemical behavior and applications:

  • The Fmoc protecting group (9H-fluoren-9-ylmethoxycarbonyl), which protects the amino group and facilitates peptide coupling reactions

  • The L-methionine backbone with a carboxylic acid group

  • The sulfone modification on the side chain (methylsulfonyl group)

The SMILES notation for the compound is CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, which comprehensively describes its molecular structure . The compound has one defined atom stereocenter and no undefined stereocenters, emphasizing its stereochemical purity .

Physical and Chemical Properties

Fmoc-met(O2)-OH displays distinct physical and chemical properties that influence its behavior in research applications:

PropertyValueReference
Physical StateSolid at 20°C
XLogP3-AA2.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count8
Topological Polar Surface Area118 Ų
Complexity651
Optical Rotation-14 ± 2º (C=1% in DMF)

The compound's moderate lipophilicity (XLogP3-AA of 2.4) combined with its hydrogen bonding capabilities makes it suitable for incorporation into peptide sequences . Additionally, a notable characteristic of the methionine sulfone group is that, unlike methionine sulfoxide which can be easily reverted, the sulfone modification is practically irreversible, providing stability to peptides containing this residue .

Spectroscopic Properties

Spectroscopic analysis provides valuable insights into the structural characteristics of Fmoc-met(O2)-OH:

Infrared (IR) Spectroscopy

IR spectroscopic data for Fmoc-met(O2)-OH has been recorded using ATR-IR techniques, with spectra available from Forensic Spectral Research using a Bio-Rad FTS instrument . These spectra show characteristic absorption bands corresponding to:

  • Carboxylic acid O-H stretching

  • N-H stretching of the amide bond

  • C=O stretching vibrations from the carboxylic acid and carbamate groups

  • S=O stretching vibrations from the sulfone group

Raman Spectroscopy

FT-Raman spectral data has also been recorded for Fmoc-met(O2)-OH, providing complementary structural information to IR spectroscopy . The Raman spectra particularly highlight:

  • Aromatic ring vibrations from the fluorenyl group

  • C-S stretching modes

  • S=O symmetric and asymmetric stretching bands

Both spectroscopic techniques provide valuable fingerprint data for identification and structural verification of Fmoc-met(O2)-OH in research settings .

Applications in Research and Development

Fmoc-met(O2)-OH serves multiple critical functions in biochemical and pharmaceutical research:

Peptide Synthesis

As a building block in solid-phase peptide synthesis, Fmoc-met(O2)-OH allows for the efficient creation of complex peptides with oxidized methionine residues . The stability of the sulfone modification prevents reduction during subsequent synthetic steps, maintaining the oxidized state of methionine throughout the synthesis process . This property is particularly valuable when studying the effects of oxidative modifications on peptide structure and function.

Drug Development

In pharmaceutical research, Fmoc-met(O2)-OH plays a significant role in the design of novel therapeutics, particularly peptide-based drugs targeting specific biological pathways . The incorporation of methionine sulfone into peptide sequences can alter their pharmacokinetic properties, stability, and receptor binding characteristics, potentially enhancing their therapeutic efficacy.

Bioconjugation

The sulfone group provides unique reactivity that makes Fmoc-met(O2)-OH valuable for attaching peptides to other biomolecules, enhancing drug delivery systems . This application leverages the compound's functional groups to create conjugates with improved pharmacological properties or targeting capabilities.

Protein Engineering

Researchers utilize Fmoc-met(O2)-OH in modifying amino acids to study protein structure and function, contributing to the development of proteins with improved properties . The incorporation of methionine sulfone can alter protein stability, folding, and interaction patterns, providing insights into structure-function relationships.

Analytical Chemistry

In analytical techniques such as mass spectrometry, Fmoc-met(O2)-OH serves as an important tool for identifying and quantifying peptides, facilitating research in proteomics . The distinctive mass signature of the methionine sulfone residue makes it a useful marker for tracking peptide fragments during analysis.

Storage ConditionRecommended Duration
-80°CUse within 6 months
-20°CUse within 1 month

To increase solubility, researchers are advised to heat the tube to 37°C and then oscillate in an ultrasonic bath for some time . Once prepared in solution, it is recommended to store the compound in separate packages to avoid product degradation caused by repeated freezing and thawing .

The following table provides guidance for preparing stock solutions of different concentrations:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.4783 mL12.3916 mL24.7831 mL
5 mM0.4957 mL2.4783 mL4.9566 mL
10 mM0.2478 mL1.2392 mL2.4783 mL

These recommendations help ensure the chemical stability and research efficacy of Fmoc-met(O2)-OH in laboratory settings .

Hazard StatementsPrecautionary Statements
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP264: Wash hands thoroughly after handling
H335: May cause respiratory irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These safety guidelines highlight the importance of proper handling techniques when working with this compound in research settings .

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